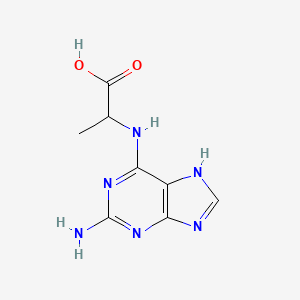

N-(2-amino-9H-purin-6-yl)alanine

Description

Properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O2/c1-3(7(15)16)12-6-4-5(11-2-10-4)13-8(9)14-6/h2-3H,1H3,(H,15,16)(H4,9,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSYCAUTVOPVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-amino-9H-purin-6-yl)alanine: Chemical Structure, Synthesis, and Properties

The following technical guide details the chemical structure, synthesis, and properties of N-(2-amino-9H-purin-6-yl)alanine , a specialized nucleobase-amino acid conjugate. This compound represents a chimera of the purine base 2,6-diaminopurine and the amino acid alanine, linked via the exocyclic amine at the C6 position.

Executive Summary

N-(2-amino-9H-purin-6-yl)alanine is a synthetic purine derivative characterized by the substitution of the 6-amino group of 2,6-diaminopurine with an alanine moiety. Structurally, it is an

Chemical Identity & Structure

Nomenclature and Classification

-

IUPAC Name: N-(2-amino-9H-purin-6-yl)alanine

-

Synonyms:

-(1-carboxyethyl)-2,6-diaminopurine; 2-amino-6-(alaninylamino)purine. -

Molecular Formula:

[1][2][3][4][5][6][7][8] -

Core Scaffold: 2,6-Diaminopurine (2-aminoadenine).

Structural Analysis

The molecule consists of a purine ring system substituted at the 2-position with a primary amine (

-

Purine Ring: The 9H-purine tautomer is generally the most stable in solution, though equilibrium with the 7H-tautomer exists.

-

Linkage: The bond between the purine C6 and the alanine nitrogen is a secondary amine linkage, formed via nucleophilic aromatic substitution. This differs from peptide bonds (amides) as it lacks the carbonyl adjacent to the nitrogen on the purine side.

-

Chirality: The alanine moiety retains its chiral center. Depending on the starting material, the compound can exist as the L-isomer (S-configuration), D-isomer (R-configuration), or racemate.

Tautomerism

Like most purines, N-(2-amino-9H-purin-6-yl)alanine exhibits prototropic tautomerism. The imidazole ring proton can migrate between N7 and N9.

-

Major Tautomer: N9-H (favored in aqueous solution).

-

Minor Tautomer: N7-H.

Isomeric Distinction

It is crucial to distinguish this compound from its structural isomer, 3-(2-amino-9H-purin-9-yl)alanine (also known as a nucleoamino acid), where the alanine side chain is attached to the purine N9 nitrogen. The N6-linkage in the title compound preserves the N9 position for potential ribosylation or further conjugation.

Synthesis and Preparation

Retrosynthetic Analysis

The most direct synthetic route involves a Nucleophilic Aromatic Substitution (

Precursors:

-

Electrophile: 2-amino-6-chloropurine (or 2-amino-6-bromopurine).

-

Nucleophile: L-Alanine (or ester derivative).

Experimental Protocol: Synthesis

Note: This protocol describes the synthesis using free alanine in aqueous basic conditions.

Reagents:

-

2-amino-6-chloropurine (10 mmol)

-

L-Alanine (12 mmol)

-

Sodium Carbonate (

) or Triethylamine ( -

Solvent: Water/Ethanol (1:1 v/v) or n-Butanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-amino-6-chloropurine in 20 mL of water/ethanol mixture.

-

Activation: Add 2.5 equivalents of base (

) to deprotonate the alanine ammonium group and neutralize the HCl byproduct. -

Addition: Add 12 mmol of L-Alanine to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 12–24 hours. Monitor reaction progress via TLC (eluent: -

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully to pH ~4–5 using dilute HCl to precipitate the zwitterionic product.

-

Filter the solid precipitate.

-

-

Purification: Recrystallize from water or purify via ion-exchange chromatography if high purity is required.

Mechanistic Insight: The C6 position of 2-amino-6-chloropurine is activated for nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. The amino group of alanine attacks C6, displacing chloride. The 2-amino group is less nucleophilic and typically does not interfere under these conditions.

Visualization of Synthesis Pathway

Caption: Nucleophilic aromatic substitution pathway for the synthesis of N-(2-amino-9H-purin-6-yl)alanine.

Physicochemical Properties[1][2][3][6][7]

Solubility and Amphoterism

The compound is zwitterionic at neutral pH, containing:

-

Acidic Group: Carboxylic acid (

). -

Basic Groups: Purine ring nitrogens and the exocyclic amines.

| Parameter | Value / Description |

| Solubility (Water) | Moderate; enhanced at high pH (anionic form) or low pH (cationic form). |

| Solubility (Organic) | Poor in non-polar solvents; soluble in DMSO, DMF. |

| pKa (Carboxyl) | ~2.3 (Typical for amino acids) |

| pKa (Purine N1) | ~5.1 (Protonation of ring nitrogen) |

| pKa (Purine N9) | ~9.8 (Deprotonation of imidazole NH) |

Spectroscopic Characteristics

-

UV-Vis Absorption: The 2,6-diaminopurine chromophore exhibits a characteristic absorption maximum (

) around 280 nm in neutral aqueous solution, slightly red-shifted compared to adenine due to the auxochromic effect of the extra amino group. -

Fluorescence: 2-amino-purine derivatives are often highly fluorescent. This compound may exhibit fluorescence emission at ~370 nm upon excitation at 300 nm, making it a useful probe.

Biological and Research Applications

Peptide Nucleic Acid (PNA) Synthesis

This molecule serves as a specialized monomer for PNA synthesis. Unlike standard PNA monomers where the base is attached to an

-

Peptide-Oligonucleotide Conjugates: For antisense therapy or DNA binding studies.

-

Chimeric Peptides: Capable of specific hydrogen bonding with DNA/RNA sequences.

Enzyme Inhibition

N6-substituted purines are classic scaffolds for kinase and dehydrogenase inhibitors.

-

Target: Potential inhibitor of Purine Nucleoside Phosphorylase (PNP) or Adenosine Deaminase (ADA) , although the 2-amino group alters specificity compared to standard adenosine analogs.

-

Mechanism: The alanine moiety may mimic the ribose or transition state features in the enzyme active site.

Cytokinin Activity

Structurally related to cytokinins (N6-substituted adenines), which regulate plant growth. The addition of the 2-amino group and the carboxylate tail modifies its bioactivity, potentially acting as a stable analog or antagonist in cytokinin signaling pathways.

References

-

Legraverend, M., et al. (1984). "Synthesis of N6-substituted 2,6-diaminopurines." Journal of Heterocyclic Chemistry. Link

-

Nielsen, P. E. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link

-

Vera, S., et al. (2004). "A facile and efficient synthesis of (Purin-6-yl)alanines." Tetrahedron, 60(28), 5919-5922. (Describes C-linked analogs, providing contrast). Link

-

Biolog Life Science Institute. "Nucleobase Analogues and Building Blocks." Biolog Product Catalog. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. biolog.de [biolog.de]

- 4. researchgate.net [researchgate.net]

- 5. dspace.unitus.it [dspace.unitus.it]

- 6. VITASMLAB.BIZ: SOURCE OF CHEMICAL REAGENTS FOR RESEARCH AND DEVELOPMENT [vitasmlab.biz]

- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 8. namiki-s.co.jp [namiki-s.co.jp]

molecular weight and formula of N-(2-amino-9H-purin-6-yl)alanine

An In-depth Technical Guide to N-(2-amino-9H-purin-6-yl)alanine: Molecular Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery and chemical biology, the synthesis and exploration of hybrid molecules, which conjugate the structural motifs of endogenous biomolecules, represent a frontier of significant promise. Among these, the class of amino acid-nucleobase conjugates has garnered considerable attention. This guide focuses on a specific member of this class, N-(2-amino-9H-purin-6-yl)alanine, a molecule that integrates the purine scaffold, central to genetic information and cellular energy, with alanine, a fundamental proteinogenic amino acid. The exploration of such conjugates is driven by their potential to interact with biological targets in novel ways, offering avenues for the development of new therapeutic agents, particularly in oncology. The synthesis of related "(Purin-6-yl)alanines" has been described as a new class of amino acid-nucleobase conjugates, indicating a growing interest in their chemical and biological properties[1]. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the molecular characteristics, synthesis, and potential applications of N-(2-amino-9H-purin-6-yl)alanine.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is foundational for all subsequent experimental and theoretical investigations, from reaction stoichiometry to analytical characterization and dosage calculations.

Molecular Structure and Identity

The nomenclature N-(2-amino-9H-purin-6-yl)alanine defines a precise molecular architecture. It consists of a 2-amino-9H-purine core structure where the 6-position is covalently linked to the nitrogen atom of the amino acid alanine.

Caption: Chemical structure of N-(2-amino-9H-purin-6-yl)alanine.

Physicochemical Properties

Based on the deduced structure, the key quantitative descriptors of N-(2-amino-9H-purin-6-yl)alanine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀N₆O₂ |

| Molecular Weight | 222.21 g/mol |

| CAS Number | Not explicitly available in searches |

Synthesis and Manufacturing

The synthesis of (Purin-6-yl)alanines has been reported via palladium-catalyzed cross-coupling reactions, a powerful and versatile method in modern organic chemistry for the formation of carbon-heteroatom bonds[1].

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The general approach involves the reaction of a protected iodozincalanine with a 6-iodopurine derivative. This strategy is advantageous due to the mild reaction conditions and the high functional group tolerance of palladium catalysts.

Caption: General workflow for the synthesis of N-(2-amino-9H-purin-6-yl)alanine.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, step-by-step protocol based on the synthetic strategy outlined in the literature for related compounds[1].

-

Protection of the Purine Core: The 2-amino and N9 positions of 6-iodopurine are protected to prevent side reactions. Common protecting groups include benzyl (Bn) or tetrahydropyranyl (THP).

-

Preparation of the Iodozincalanine Reagent: A protected form of β-iodoalanine is treated with zinc dust to form the corresponding organozinc reagent. This step is crucial for activating the alanine derivative for the cross-coupling reaction.

-

Palladium-Catalyzed Cross-Coupling: The protected 6-iodopurine and the iodozincalanine reagent are reacted in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an appropriate solvent (e.g., THF). The reaction mixture is typically heated to drive the reaction to completion.

-

Deprotection: The protecting groups on the purine and alanine moieties are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acidic hydrolysis for THP groups) to yield the final product.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain N-(2-amino-9H-purin-6-yl)alanine of high purity.

Causality in Experimental Design

-

Protecting Groups: The use of protecting groups is essential to ensure the regioselectivity of the C-N bond formation at the 6-position of the purine ring.

-

Palladium Catalyst: Palladium catalysts are highly efficient in mediating the cross-coupling of sp²-hybridized carbons (of the purine) with heteroatoms, enabling the formation of the desired product under relatively mild conditions.

-

Organozinc Reagent: The formation of the organozinc derivative of iodolalanine enhances its nucleophilicity, facilitating the transmetalation step in the catalytic cycle.

Potential Applications in Drug Development

While direct experimental data on the biological activity of N-(2-amino-9H-purin-6-yl)alanine is not yet widely published, the structural components of the molecule suggest several promising avenues for investigation, particularly in oncology.

Cytotoxic Potential

Structurally related N-(purin-6-yl)aminopolymethylene carboxylic acids have demonstrated significant cytotoxic activity against various tumor cell lines[2]. This suggests that N-(2-amino-9H-purin-6-yl)alanine may also exhibit antiproliferative effects. The purine scaffold is a common feature in many anticancer drugs that act as antimetabolites, interfering with DNA and RNA synthesis.

Kinase Inhibition

The purine ring is a well-established scaffold for the design of kinase inhibitors, as it can mimic the adenine moiety of ATP, the natural substrate for kinases[3]. The alanine side chain could potentially be exploited to achieve selectivity for the active site of specific kinases.

Signaling Pathway Modulation

Caption: Hypothetical mechanism of action for N-(2-amino-9H-purin-6-yl)alanine.

Analytical Characterization

The identity and purity of synthesized N-(2-amino-9H-purin-6-yl)alanine would be confirmed using a suite of standard analytical techniques.

| Technique | Expected Information |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the molecular formula. LC-MS can also be used to assess purity[4]. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each atom, confirming the covalent structure. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and can be developed into a quantitative analytical method. |

Conclusion

N-(2-amino-9H-purin-6-yl)alanine represents a compelling molecular entity at the intersection of nucleobase and amino acid chemistry. While further research is needed to fully elucidate its biological activities, the established synthetic routes for related compounds and the known pharmacological importance of the purine scaffold provide a strong rationale for its investigation as a potential therapeutic agent. This guide provides a foundational technical overview to support and inspire future research and development efforts in this exciting area of medicinal chemistry.

References

-

PubChem. (n.d.). 6-Amino-9H-purine-9-propanoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Gorniak, R., & Chmielewski, M. K. (2014). A facile and efficient synthesis of (Purin-6-yl)alanines. Tetrahedron Letters, 55(30), 4074-4077.

-

Wikipedia. (2024, February 11). Adenosine triphosphate. Retrieved February 15, 2026, from [Link]

- Andreeva, I. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Pharmaceutical Chemistry Journal, 56, 1425-1434.

Sources

- 1. A facile and efficient synthesis of (Purin-6-yl)alanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-amino-9H-purin-6-yl)alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of N-(2-amino-9H-purin-6-yl)alanine derivatives. These compounds, which conjugate a diaminopurine core with an alanine moiety, are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.[1][2][3] Understanding their inherent stability is paramount for predicting shelf-life, formulation development, and ensuring efficacy and safety. This document delves into the critical factors governing their stability, outlines robust experimental and computational methodologies for its assessment, and provides insights into their potential degradation pathways.

The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role. Thermodynamic stability, a measure of a molecule's energy state, is a cornerstone of these properties. A thermodynamically stable molecule exists in a lower energy state, rendering it less susceptible to spontaneous degradation. For N-(2-amino-9H-purin-6-yl)alanine derivatives, a thorough understanding of their stability profile is crucial for:

-

Predicting Shelf-Life and Storage Conditions: A stable compound will have a longer shelf-life and may not require stringent storage conditions, reducing logistical complexities and costs.

-

Formulation Design: Knowledge of a compound's stability under various conditions (e.g., pH, temperature, light) informs the selection of appropriate excipients and formulation strategies to prevent degradation.[4]

-

Ensuring Therapeutic Efficacy and Safety: Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts.[5] A stable molecule ensures that the patient receives the intended dose of the active compound.

-

Regulatory Compliance: Regulatory bodies like the FDA and ICH mandate comprehensive stability testing to ensure the quality, safety, and efficacy of drug products.[4]

Synthesis of N-(2-amino-9H-purin-6-yl)alanine Derivatives

The synthesis of N-(2-amino-9H-purin-6-yl)alanine derivatives typically involves the nucleophilic substitution of a leaving group at the C6 position of a 2-aminopurine precursor with an alanine derivative. A common starting material is 2-amino-6-chloropurine.

Illustrative Synthetic Pathway

Detailed Protocol: Synthesis of N-(2-amino-9H-purin-6-yl)alanine

-

Reaction Setup: To a solution of 2-amino-6-chloropurine (1 equivalent) in n-butanol is added L-alanine methyl ester hydrochloride (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the methyl ester of the desired product.

-

Hydrolysis: The purified methyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An aqueous solution of lithium hydroxide (LiOH) (2-3 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Final Product Isolation: After the hydrolysis is complete (monitored by TLC or HPLC), the reaction is neutralized with an acid (e.g., HCl). The product can then be isolated by precipitation or further purification if necessary.

Factors Influencing the Thermodynamic Stability

The stability of N-(2-amino-9H-purin-6-yl)alanine derivatives is governed by a combination of intramolecular and intermolecular factors.

-

The Purine Core: The inherent aromaticity of the purine ring system contributes significantly to its stability. However, the presence of heteroatoms (nitrogen) and the fused imidazole and pyrimidine rings create sites susceptible to chemical attack.

-

Substituents: The 2-amino group and the N6-alanine substituent are key modulators of stability. The electron-donating nature of the amino group can influence the electron density of the purine ring, affecting its reactivity. The alanine side chain can introduce steric effects and may be susceptible to its own degradation pathways (e.g., decarboxylation).

-

Tautomerism: Purine derivatives can exist in different tautomeric forms. The relative stability of these tautomers can be influenced by the solvent and pH, which in turn can affect the overall reactivity and degradation of the molecule. Computational studies have shown that for many purine derivatives, specific tautomers are significantly more stable in solution.[6]

-

Environmental Factors:

-

pH: The amino groups on the purine ring and the carboxylic acid of the alanine moiety have pKa values that make the molecule's charge state dependent on the pH of the surrounding medium. This can influence solubility and susceptibility to hydrolytic degradation.

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions, leading to accelerated decomposition.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation, particularly in molecules with chromophores like the purine ring.[7]

-

Oxidizing Agents: The electron-rich purine ring can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

-

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of the thermodynamic stability of N-(2-amino-9H-purin-6-yl)alanine derivatives.

Thermal Analysis

Differential Scanning Calorimetry (DSC): This is a primary technique for determining the thermal stability of a solid-state compound. DSC measures the heat flow into or out of a sample as a function of temperature.

-

Principle: As a sample is heated, it undergoes physical transitions (e.g., melting, solid-solid transitions) and chemical reactions (e.g., decomposition) that are accompanied by a change in enthalpy. These are detected as peaks in the DSC thermogram.

-

Key Parameters Obtained:

-

Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs. A sharp, high melting point is often indicative of a pure and stable crystalline compound. For example, N6-(delta 2-Isopentenyl)-adenine, a related N6-substituted purine, has a melting point of 212-214.5°C.[8] N6-Methyladenine has a melting point of ≥300 °C.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the solid.

-

Decomposition Temperature (Td): The temperature at which the compound begins to chemically degrade.

-

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small amount of the N-(2-amino-9H-purin-6-yl)alanine derivative (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the melting point and enthalpy of fusion from the endothermic peak, and the onset of decomposition from any subsequent exothermic or endothermic events.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[4] The compound is subjected to conditions more severe than those it would encounter during storage.[9]

Workflow for Forced Degradation Studies

Experimental Protocol: HPLC Analysis of Degradation Products

-

Sample Preparation: Solutions of the N-(2-amino-9H-purin-6-yl)alanine derivative are prepared in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). Thermal and photolytic stress are applied to the solid compound or a solution.

-

Stress Application: The samples are exposed to the stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.[10]

-

HPLC Method: A stability-indicating HPLC method is developed. A common approach for purine derivatives is reversed-phase chromatography with a C18 column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used.

-

Detection: UV detection at a wavelength where the purine ring absorbs strongly (around 260 nm) is standard.

-

-

Analysis: The stressed samples are injected into the HPLC system. The chromatograms are analyzed to separate the parent compound from any degradation products.

-

Identification of Degradants: The fractions corresponding to the degradation products can be collected and further analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.[11][12]

Potential Degradation Pathways

Based on the known chemistry of purines and amino acids, several degradation pathways can be anticipated for N-(2-amino-9H-purin-6-yl)alanine derivatives:

-

Hydrolysis of the N6-C bond: Under acidic or basic conditions, the amide-like bond connecting the alanine to the purine ring could be susceptible to hydrolysis, leading to the formation of 2,6-diaminopurine and alanine.

-

Oxidation of the Purine Ring: The purine ring can be oxidized at various positions, potentially leading to the formation of hydroxylated or ring-opened products.

-

Decarboxylation of the Alanine Moiety: Under thermal stress, the carboxylic acid group of the alanine side chain could be lost as carbon dioxide.

-

Depurination: While less common for the free base compared to nucleosides, cleavage of the bond between the purine and the substituent can occur under harsh conditions.

Illustrative Degradation Pathways

Computational Assessment of Thermodynamic Stability

In silico methods provide a powerful and cost-effective means to predict the thermodynamic stability of molecules and to understand the underlying factors at a molecular level.

Quantum Mechanical (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can be used to calculate various properties related to molecular stability.

-

Principle: These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy.

-

Key Parameters Calculated:

-

Gibbs Free Energy of Formation (ΔGf): A direct measure of the thermodynamic stability of a molecule. More negative values indicate greater stability.

-

Tautomerization Energies: By calculating the relative energies of different tautomers, the most stable form in a given environment (gas phase or in solution using a continuum solvent model) can be predicted.[6]

-

Bond Dissociation Energies: Can be used to identify the weakest bonds in the molecule, which are likely to be the sites of initial degradation.

-

Reaction Energetics: The activation energies for potential degradation reactions (e.g., hydrolysis) can be calculated to predict their likelihood.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to correlate structural features of a series of compounds with their experimentally determined stability.

-

Principle: A statistical model is built that relates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to a measured property (e.g., decomposition temperature or degradation rate).

-

Application: Once a reliable QSAR model is established for a class of purine derivatives, it can be used to predict the stability of new, unsynthesized analogues, thereby guiding the design of more stable compounds.[13][14]

Workflow for Computational Stability Analysis

Data Summary and Interpretation

To facilitate the comparison of stability data, it is essential to present the findings in a clear and organized manner.

Table 1: Hypothetical Stability Data for N-(2-amino-9H-purin-6-yl)alanine Derivative

| Parameter | Method | Result | Interpretation |

| Melting Point (Tm) | DSC | 255 °C (with decomposition) | High thermal stability in the solid state. |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | HPLC | 15% degradation | Susceptible to degradation under acidic conditions. |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | HPLC | 25% degradation | More susceptible to degradation under basic conditions. |

| Oxidative Stress (3% H₂O₂, RT, 24h) | HPLC | 10% degradation | Moderately stable to oxidation. |

| Photostability (ICH Q1B) | HPLC | < 5% degradation | Generally photostable. |

| Predicted ΔGf (gas phase) | DFT | -150.5 kcal/mol | High intrinsic thermodynamic stability. |

Conclusion and Future Perspectives

The thermodynamic stability of N-(2-amino-9H-purin-6-yl)alanine derivatives is a critical parameter that must be thoroughly evaluated during the drug development process. A comprehensive assessment, combining experimental techniques such as DSC and forced degradation studies with computational modeling, provides a robust understanding of their stability profile. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent.

Future work in this area should focus on building a more extensive database of thermodynamic and degradation data for a wider range of N6-substituted 2-aminopurine derivatives. This will enable the development of more accurate predictive models (e.g., QSAR) and provide a deeper understanding of the structure-stability relationships within this important class of compounds. Such efforts will undoubtedly accelerate the translation of promising N-(2-amino-9H-purin-6-yl)alanine derivatives from the laboratory to the clinic.

References

-

Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (2024). Talanta, 277, 126248. [Link]

-

N6-(delta 2-Isopentenyl)-adenine, ≥99% | CAS 2365-40-4 | Lancrix. (n.d.). Lancrix. Retrieved February 15, 2026, from [Link]

-

Kurac, L., Kalnovicova, T., Liska, B., & Turcani, P. (1996). HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. Clinical chemistry, 42(5), 744–747. [Link]

-

Chen, X., Lu, Y., Wu, J., & Chen, J. (2022). Computer-assisted in vitro reconstitution of purine degradation pathway to lower the purine content in food. Journal of the Science of Food and Agriculture, 102(15), 7079–7086. [Link]

-

Wang, Y., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. Talanta, 277, 126248. [Link]

-

Marek, R., & Sklenár, V. (2007). NMR studies of purines. Annual reports on NMR spectroscopy, 62, 147-211. [Link]

-

Kopecký, V., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. Analytical and bioanalytical chemistry, 410(30), 7949–7962. [Link]

-

Lavery, C. (2023). UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

-

N6-(delta 2-Isopentenyl)-adenine | 2365-40-4. (n.d.). Seven Chongqing Chemdad Co., Ltd. Retrieved February 15, 2026, from [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 2(2), 1-6. [Link]

-

Kurac, L., et al. (1996). HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. Clinical Chemistry, 42(5), 744-747. [Link]

-

van Gennip, A. H., et al. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(8), 1259-1270. [Link]

-

Ramirez, D., et al. (2023). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. International Journal of Molecular Sciences, 24(12), 10344. [Link]

-

Martinez-Fernandez, L., et al. (2022). Photostability of 2,6-Diaminopurine and its 2'-Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. The Journal of Physical Chemistry B, 126(4), 841-852. [Link]

-

Wang, Y., et al. (2011). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic acids research, 39(16), 7042–7052. [Link]

-

Pradere, U., et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2,6-diaminopurine substitution in LNA and 2'-O-methyl RNA on the thermodynamics of duplex formation. Nucleic acids research, 35(15), 5133–5143. [Link]

-

Sharma, M. C., & Kumar, A. (2014). 2D QSAR Studies on a Series of substituted purine derivatives inhibitory activity against c-Src tyrosine kinase. International Journal of ChemTech Research, 6(5), 2828-2837. [Link]

-

Wang, J., et al. (2004). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. Journal of medicinal chemistry, 47(8), 2060–2066. [Link]

-

van Gennip, A. H., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(8 Pt 1), 1259–1270. [Link]

-

van Gennip, A. H., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(8 Pt 1), 1259–1270. [Link]

-

Khattak, F., & Matthews, D. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Wang, J., & You, X. (2015). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry, 121(2), 791-800. [Link]

-

Diagram of purine degradation pathway. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Lee, S. C., & Kronstad, J. W. (2013). Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans. PloS one, 8(5), e64292. [Link]

-

Purine Ribonucleosides Degradation. (n.d.). PathBank. Retrieved February 15, 2026, from [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Modeling study, 3D-QSAR and molecular docking of 9H-purine derivatives as EGFR inhibitors. (2022). Materials Today: Proceedings, 62(4), 2118-2127. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38388. [Link]

-

2,6-Diaminopurine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Kaneko, K., et al. (2008). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Analytical Sciences, 24(9), 1191-1195. [Link]

-

Sava, G. A., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in experimental medicine and biology, 253A, 421–425. [Link]

-

Singh, S., & Bakshi, M. (2013). Forced degradation and impurity profiling: recent trends. TrAC Trends in Analytical Chemistry, 49, 85-102. [Link]

-

Lewandowicz, A., et al. (2009). Altered enthalpy-entropy compensation in picomolar transition state analogues of human purine nucleoside phosphorylase. Biochemistry, 48(23), 5274–5281. [Link]

-

Lewandowicz, A., et al. (2009). Altered Enthalpy−Entropy Compensation in Picomolar Transition State Analogues of Human Purine Nucleoside Phosphorylase. Biochemistry, 48(23), 5274-5281. [Link]

-

Pörksen, S., et al. (2015). The Enthalpy of Self-Association of Purine Derivatives in Water*. Biochemistry, 54(44), 6739-6747. [Link]

-

Hari, Y., et al. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Organic & biomolecular chemistry, 12(8), 1269–1274. [Link]

-

Mader, L., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 46(35), 16823-16830. [Link]

-

Mader, L., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 46(35), 16823-16830. [Link]

-

Li, L., et al. (2022). Purine anabolism creates therapeutic vulnerability in hepatocellular carcinoma via m6A-mediated epitranscriptomic regulation. Journal of Clinical Investigation, 132(11), e153503. [Link]

-

Elion, G. B. (1995). Purine Analogs. In V. T. DeVita Jr., S. Hellman, & S. A. Rosenberg (Eds.), Holland-Frei Cancer Medicine. 4th edition. [Link]

Sources

- 1. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 2. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. N6-(delta 2-Isopentenyl)-adenine, ≥99% | CAS 2365-40-4 | Lancrix Chemicals [lancrix.com]

- 9. longdom.org [longdom.org]

- 10. biomedres.us [biomedres.us]

- 11. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Incorporation of Modified Purines in Peptide Nucleic Acid Research: The Case of 2,6-Diaminopurine

Abstract

Peptide Nucleic Acid (PNA), a synthetic DNA mimic with a neutral pseudopeptide backbone, offers exceptional binding affinity and specificity to target DNA and RNA sequences.[1][2][3][4][5] These properties, coupled with its resistance to enzymatic degradation, make PNA a powerful tool in diagnostics, molecular biology, and as a potential therapeutic agent.[1][3][5][6] A key strategy for enhancing the performance of PNA involves the chemical modification of its constituent monomers.[] This guide provides an in-depth technical examination of the role of modified purines in PNA research, with a primary focus on 2,6-diaminopurine (DAP). While direct literature on "N-(2-amino-9H-purin-6-yl)alanine" is not prevalent, its constituent parts—a diaminopurine base and an amino acid scaffold—point to established principles of PNA modification. We will dissect the synthesis, incorporation, and profound impact of DAP on PNA duplex stability and sequence discrimination, and contextualize the potential role of an alanine linker within the broader field of PNA backbone modification.

Introduction: The Rationale for PNA Modification

Peptide Nucleic Acids are composed of repeating N-(2-aminoethyl)glycine units, to which nucleobases are attached via a methylene carbonyl linker.[3] This unique, uncharged backbone eliminates the electrostatic repulsion inherent in DNA-DNA or DNA-RNA duplexes, leading to significantly more stable hybrids.[1][5] The melting temperature (Tm) of a PNA/DNA duplex is typically about 1°C higher per base pair compared to an equivalent DNA/DNA duplex.[5]

The versatility of solid-phase peptide synthesis allows for the rational incorporation of modified monomers to fine-tune PNA properties.[][8][9] Key objectives for PNA modification include:

-

Enhancing Binding Affinity: Increasing the thermal stability (Tm) of PNA-nucleic acid duplexes.

-

Improving Specificity: Increasing the penalty for mismatched base pairs, thereby improving sequence discrimination.[10][11][12]

-

Modulating Solubility and Cellular Uptake: Incorporating charged or functional groups to overcome the poor solubility of some PNA sequences and facilitate passage through cell membranes.[2][13]

-

Introducing New Functionalities: Conjugating PNA with molecules such as fluorophores, quenchers, or therapeutic agents.[1][]

The Power of a Third Hydrogen Bond: 2,6-Diaminopurine (DAP) in PNA

A highly effective strategy for enhancing PNA performance is the substitution of adenine with its analogue, 2,6-diaminopurine (DAP).[9][10][11] DAP is a naturally occurring purine analogue that forms three Watson-Crick hydrogen bonds with thymine (or uracil), in contrast to the two formed by adenine.[10][14][15] This additional hydrogen bond significantly stabilizes the PNA-nucleic acid duplex.

Impact on Duplex Stability and Specificity

The incorporation of DAP into PNA oligomers has a profound and predictable effect on hybridization thermodynamics.

-

Increased Thermal Stability: Each substitution of an adenine with a DAP monomer increases the Tm of the PNA/DNA or PNA/RNA duplex by approximately 2.5–6.5°C.[9][10][11] This enhanced stability allows for the use of shorter, more specific PNA probes or can stabilize binding to difficult, structured targets.

-

Enhanced Mismatch Discrimination: The energetic contribution of the third hydrogen bond makes its absence in a mismatch more costly. Consequently, PNAs containing DAP show improved discrimination against mismatched bases opposite the DAP position.[10][11] This is critical for applications requiring high fidelity, such as single nucleotide polymorphism (SNP) detection.[16][17]

The table below summarizes the typical increase in melting temperature observed upon DAP substitution in PNA oligomers.

| PNA Sequence Type | Modification | ΔTm per Substitution (°C) | Reference |

| Decamer PNA/DNA | Adenine → DAP | +4 to +6 | [10] |

| Pentadecamer PNA/DNA | Adenine → DAP | ~ +2.5 to +4 | [10] |

| PNA/DNA | Adenine → DAP | ≥ +6 | [18][19] |

| PNA/RNA | Adenine → DAP | +4 to +6 | [10] |

Structural Implications

The introduction of DAP can influence the overall conformation of the PNA-DNA duplex. Circular Dichroism (CD) spectroscopy, a technique sensitive to the helical structure of nucleic acids, can be used to probe these changes.[20] While standard PNA-DNA duplexes often adopt an A-form or a P-form helix, the introduction of modified monomers can lead to conformational shifts.[2][21] It is essential to empirically verify the structural impact of modifications, as significant perturbations could potentially affect recognition by cellular machinery or binding partners.

The Role of the Amino Acid Linker: A Hypothetical "N-(2-amino-9H-purin-6-yl)alanine" Monomer

While the specific compound "N-(2-amino-9H-purin-6-yl)alanine" is not described in the reviewed literature, its name suggests a DAP nucleobase linked to the PNA backbone via an alanine moiety. This points toward the well-established field of PNA backbone modification.[][13] Introducing amino acid side chains at various positions on the N-(2-aminoethyl)glycine backbone is a common strategy to impart new properties.[2]

For instance, incorporating positively charged lysine residues into the PNA backbone has been shown to increase the stability of PNA-DNA duplexes and improve solubility.[2] Conversely, negatively charged residues like aspartic and glutamic acid can destabilize the duplex due to electrostatic repulsion with the DNA's phosphate backbone.[2]

A hypothetical monomer where alanine is part of the linkage between the DAP base and the glycine backbone could serve several purposes:

-

Stereochemical Control: The inherent chirality of L- or D-alanine could introduce a specific pre-organization to the PNA strand, potentially influencing helical geometry and binding kinetics.[22]

-

Spacing and Flexibility: The alanine unit could act as a spacer, altering the distance and rotational freedom of the DAP base relative to the backbone, which might fine-tune stacking interactions.

-

Solubility: The methyl side chain of alanine could subtly influence the hydrophobicity and solubility of the PNA oligomer.

The diagram below illustrates the conceptual structure of a standard PNA monomer and the hypothetical alanine-modified DAP monomer.

Caption: Comparison of a standard PNA monomer and the hypothetical alanine-modified structure.

Experimental Protocols

The successful application of modified PNAs relies on robust chemical synthesis and biophysical characterization. The following sections provide validated, step-by-step methodologies.

Synthesis of a Protected DAP-PNA Monomer

The synthesis of a protected DAP-PNA monomer is a prerequisite for its incorporation into a PNA oligomer via solid-phase synthesis. The following protocol is adapted from established literature procedures for Boc-based PNA synthesis.[10][11]

Caption: Workflow for synthesizing a Boc-protected DAP-PNA monomer.

Step-by-Step Methodology:

-

Alkylation of DAP: Suspend finely ground 2,6-diaminopurine in dry, degassed DMF. Add sodium hydride (NaH) portionwise and stir for 2 hours. Add neat ethyl bromoacetate and continue stirring for 90 minutes. Filter the reaction and purify the resulting ethyl-2,6-diaminopurin-9-ylacetate by crystallization.[10]

-

Protection of Exocyclic Amine: Protect the N6-amino group of the diaminopurine. A common strategy involves using N-benzyloxycarbonyl-N'-methylimidazolium triflate to introduce the Cbz (benzyloxycarbonyl) protecting group.[10]

-

Saponification: Hydrolyze the ethyl ester to the corresponding carboxylic acid using sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl).[10]

-

Coupling to the Backbone: Couple the resulting protected nucleobase-acetic acid to the PNA backbone, ethyl N-(2-bocaminoethyl)glycinate, using dicyclohexylcarbodiimide (DCC) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DhbtOH) as coupling agents.[10]

-

Purification: Purify the final protected monomer product, N-[N6-(benzyloxycarbonyl)-2,6-diaminopurine-9-yl]acetyl-N-(2-t-butyloxycarbonylaminoethyl)glycine, using column chromatography.

Solid-Phase PNA Oligomer Synthesis

PNA oligomers are constructed from the C-terminus to the N-terminus on a solid support resin using either Boc or Fmoc protection strategies.[8][9][23] The following is a generalized protocol for automated solid-phase PNA synthesis.

Caption: The iterative cycle of solid-phase PNA synthesis.

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable solid support, such as p-methyl-benzhydrylamine (MBHA) resin for Boc chemistry.[24]

-

Deprotection: Remove the N-terminal protecting group (e.g., Boc group with trifluoroacetic acid, TFA).[8]

-

Washing: Wash the resin thoroughly with appropriate solvents (e.g., dichloromethane (DCM) and dimethylformamide (DMF)) to remove excess reagents.

-

Coupling: Add the next protected PNA monomer, pre-activated with coupling reagents (e.g., HBTU), to the resin and allow the coupling reaction to proceed.[24] Perform a qualitative Kaiser test to confirm the completion of the coupling.[24]

-

Capping (Optional but Recommended): Add a capping agent, such as acetic anhydride, to block any unreacted amino groups and prevent the formation of deletion sequences.[8] Note: It has been reported that for DAP monomer incorporation, this capping step may be omitted immediately following the first DAP addition to improve yield.[10]

-

Iteration: Repeat steps 2-5 for each monomer in the desired sequence.

-

Cleavage and Final Deprotection: Once the synthesis is complete, cleave the PNA oligomer from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., TFMSA/TFA/m-cresol/thioanisole).[24]

-

Purification and Analysis: Precipitate the crude PNA in cold diethyl ether. Purify the oligomer by reverse-phase HPLC and verify its identity and purity using MALDI-TOF mass spectrometry.[10][24]

Biophysical Characterization: Thermal Melting (Tm) Analysis

Thermal melting analysis is the standard method for determining the stability of PNA-nucleic acid duplexes. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands.

Step-by-Step Methodology:

-

Sample Preparation: Anneal equimolar amounts of the PNA oligomer and its complementary DNA or RNA target in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[25] A typical total strand concentration is 4 µM.[25]

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm.[26]

-

Melting Profile Acquisition: Heat the sample at a controlled rate (e.g., 0.5-1.0 °C/minute) from a temperature well below the expected Tm to one well above it.[25] Record the absorbance at each temperature increment.

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this curve.[25]

-

Thermodynamic Parameter Calculation: Fit the melting curve to a two-state model to extract thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation.[26][27][28]

Conclusion and Future Outlook

The incorporation of 2,6-diaminopurine into peptide nucleic acids is a field-proven strategy for enhancing duplex stability and improving sequence specificity. The resulting high-affinity PNA oligomers are invaluable tools for applications demanding stringent recognition of DNA and RNA targets. While the specific molecule "N-(2-amino-9H-purin-6-yl)alanine" remains a conceptual construct, it highlights the vast potential of combining nucleobase modifications with rational backbone engineering. Future research will likely focus on synthesizing novel monomers that merge the benefits of enhanced base pairing with improved pharmacological properties, such as increased cellular uptake and bioavailability, further expanding the utility of PNA in both research and medicine.

References

-

Patel, D. et al. (2019). PNA containing 8-aza-7-deazaadenine influence structure stability and binding affinity of PNA•DNA duplex : Insights from Thermodynamics, Counter Ion, Hydration and Molecular Dynamics Analysis. ResearchGate. [Link]

-

Calvelo, M. et al. (2015). Duplex formation and secondary structure of γ-PNA observed by NMR and CD. arXiv. [Link]

-

Haaima, G. et al. (1997). Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine. Nucleic Acids Research, 25(22), 4639–4643. [Link]

-

St. Amant, A. H., & Hudson, R. H. E. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. PubMed. [Link]

-

Shiraishi, T. et al. CD spectra of A) PNA:DNA and B) PNA:RNA duplexes with unmodified and modified PNAs. ResearchGate. [Link]

-

St. Amant, A. H., & Hudson, R. H. E. (2011). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry, 9(24), 8444-8451. [Link]

-

SBS Genetech. Custom PNA Synthesis. [Link]

-

Komiyama, M. et al. (2008). Solid-phase synthesis of pseudo-complementary peptide nucleic acids. Nature Protocols, 3(4), 646-654. [Link]

-

Lybrand, T. P. et al. Solid-phase PNA synthesis. Bio-protocol. [Link]

-

Emerald Cloud Lab. (2025). ExperimentPNASynthesis Documentation. [Link]

-

Haaima, G. et al. (1997). Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine. PMC - NIH. [Link]

-

Isidro-Llobet, A. et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]

-

Johnson, W. C. (2021). Circular dichroism spectroscopy of DNA duplexes at near-biological concentrations. Bioorganic & Medicinal Chemistry Letters, 43, 128053. [Link]

-

Elskens, B. et al. (a) General protocol for the synthesis of PNA 4–9. ResearchGate. [Link]

-

Vorlíčková, M. et al. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Semantic Scholar. [Link]

-

Smirnov, I. & Tikhonov, E. (2002). use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research. [Link]

-

Lesnik, E. A. et al. (2001). ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research. [Link]

-

Yoo, J. et al. (2013). Nanomechanics of Diaminopurine-Substituted DNA. PMC - PubMed Central. [Link]

-

Panagene. PNA Synthesis by Novel Amide Formation. Technology Networks. [Link]

-

Effect of opposed base on PNA/DNA hybrid stability. ResearchGate. [Link]

-

Corradini, R. et al. (2007). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. PMC. [Link]

-

Igloi, G. L. (1998). Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels. PNAS. [Link]

-

Topham, C. et al. (2011). A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. Imperial College London. [Link]

-

Plaxco, K. W. et al. (2010). Thermal Stability of Peptide Nucleic Acid Complexes. PMC - NIH. [Link]

-

Pasternak, A. et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. PubMed Central. [Link]

- Kim, J. et al. (2019). Melting curve analysis using PNA probe, method and kit for analyzing.

-

Giesen, U. et al. (1998). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Nucleic Acids Research, 26(21), 5004–5006. [Link]

-

Pasternak, A. et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research. [Link]

-

Tomkykh, O. et al. Thermal stability of PNA and DNA duplexes a. ResearchGate. [Link]

-

Gasser, C. et al. (2006). A formula for thermal stability (T m ) prediction of PNA/DNA duplexes. Nucleic Acids Research, 34(2), e15. [Link]

-

Pasternak, A. et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. PubMed. [Link]

-

Li, J. et al. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. Analytical Chemistry. [Link]

-

Ray, A., & Nordén, B. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. FASEB journal, 14(9), 1041-1060. [Link]

-

Nielsen, P. E. (1999). Antisense properties of peptide nucleic acid. FEBS Letters, 463(1), 1-3. [Link]

-

PNA Bio Inc. About Peptide Nucleic Acids (PNA). [Link]

Sources

- 1. Custom PNA Synthesis [sbsgenetech.com]

- 2. Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 5. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]

- 6. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 8. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]

- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US10227637B2 - Melting curve analysis using PNA probe, method and kit for analyzing nucleotide polymorphism using melting curve analysis - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. [1505.05616] Duplex formation and secondary structure of γ-PNA observed by NMR and CD [arxiv.org]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrogen Bonding Potential of N-(2-amino-9H-purin-6-yl)alanine for Drug Discovery Applications

Executive Summary

N-(2-amino-9H-purin-6-yl)alanine represents a fascinating molecular scaffold, conjugating a biologically active purine core, analogous to guanine, with a chiral amino acid. This configuration presents a rich and complex hydrogen bonding profile that is critical for its potential interactions with biological macromolecules. The precise arrangement of hydrogen bond donors and acceptors dictates molecular recognition, binding affinity, and specificity for protein targets such as kinases, polymerases, and metabolic enzymes. Furthermore, this potential directly influences the compound's physicochemical properties, including solubility and membrane permeability, which are cornerstone parameters in drug development. This guide provides a comprehensive analysis of the molecule's structural features, explores its hydrogen bonding capabilities through the lens of tautomerism and protonation states, and outlines robust computational and experimental protocols to fully characterize its interaction landscape. The ultimate goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to exploit the hydrogen bonding potential of this and similar purine-amino acid conjugates in modern therapeutic design.

Molecular Architecture and Intrinsic Properties

The hydrogen bonding capacity of N-(2-amino-9H-purin-6-yl)alanine is a direct consequence of its unique chemical architecture, which merges the characteristics of a purine nucleobase with an amino acid.

Chemical Structure and Functional Groups

The molecule consists of two principal moieties:

-

2-Aminopurine Core: This is a derivative of purine, featuring an amino group at the C2 position, making it structurally similar to guanine. The purine ring system is a bicyclic aromatic heterocycle with four nitrogen atoms, each possessing distinct electronic properties.

-

Alanine Side Chain: The amino acid L-alanine is connected via a secondary amine linkage at the C6 position of the purine ring. This introduces a chiral center, a carboxylic acid group, and an alpha-amino group.

These functional groups provide a dense network of potential hydrogen bond donors and acceptors, which are the primary determinants of the molecule's interaction profile.

Analysis of Hydrogen Bond Donors and Acceptors

A hydrogen bond donor is an electronegative atom (typically N or O) covalently bonded to a hydrogen atom. A hydrogen bond acceptor is an electronegative atom with an available lone pair of electrons[1]. Based on the dominant form at physiological pH, the potential sites can be cataloged as follows:

Table 1: Hydrogen Bonding Sites in N-(2-amino-9H-purin-6-yl)alanine

| Moiety | Site | Type | Rationale |

| Purine Core | N1-H | Donor | Protonated nitrogen in the pyrimidine ring. |

| N3 | Acceptor | Pyridine-like nitrogen with a lone pair. | |

| C2-NH₂ | Donor | Exocyclic amino group with two hydrogen atoms. | |

| C6-NH | Donor | Secondary amine linking the purine to alanine. | |

| N7 | Acceptor | Imidazole nitrogen with a lone pair (in the 9H tautomer). | |

| N9 | Acceptor | Deprotonated imidazole nitrogen (when part of the ring system). | |

| Alanine Tail | α-NH₃⁺ | Donor | Protonated alpha-amino group (zwitterionic form).[2] |

| -COO⁻ | Acceptor | Deprotonated carboxylate group (zwitterionic form).[2] |

This diverse array of donors and acceptors allows for multiple, simultaneous interactions, enabling high-affinity binding to protein active sites that have complementary hydrogen bonding patterns, such as the hinge region of many protein kinases.

Caption: Computational Workflow for H-Bonding Analysis.

Experimental Validation of Hydrogen Bonding

Computational predictions require rigorous experimental validation to confirm their accuracy and relevance. A multi-technique approach provides the most comprehensive and trustworthy characterization.

Protocol: NMR Spectroscopy for Tautomer and Protonation State Analysis

-

Causality and Justification: Nuclear Magnetic Resonance (NMR) spectroscopy is exquisitely sensitive to the local chemical environment of each atom. The chemical shifts of exchangeable protons (e.g., N-H) are highly dependent on their involvement in hydrogen bonds. Furthermore, ¹⁵N NMR can help distinguish between different tautomeric forms and protonation states of the heterocyclic nitrogen atoms.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the synthesized compound in various deuterated solvents (e.g., D₂O, DMSO-d₆) to probe environmental effects. For pH-dependent studies, use a buffered D₂O solution and titrate with DCl or NaOD.

-

1D ¹H NMR: Acquire ¹H spectra. The disappearance of N-H and O-H signals upon exchange with D₂O confirms their identity. Downfield shifts of N-H protons are indicative of their participation in hydrogen bonding.

-

2D NMR (HSQC/HMBC): Acquire ¹H-¹⁵N HSQC/HMBC spectra on an ¹⁵N-labeled sample to unambiguously assign nitrogen resonances and infer their protonation state and tautomeric form.

-

NOESY/ROESY: Use Nuclear Overhauser Effect experiments to detect through-space proximity, which can help identify intramolecular hydrogen bonds and determine the molecule's preferred conformation in solution.

-

Protocol: X-ray Crystallography for Solid-State Interaction Mapping

-

Causality and Justification: X-ray crystallography provides the "gold standard" for atomic-resolution structural information. By obtaining a crystal structure of the molecule, either alone or in complex with a target protein, one can directly visualize the precise geometry (distances and angles) of all intra- and intermolecular hydrogen bonds in the solid state. This provides definitive proof of specific interactions.

-

Step-by-Step Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic model to achieve the best fit with the experimental data.

-

Interaction Analysis: Analyze the final structure to identify all hydrogen bonds based on standard geometric criteria (e.g., Donor-Acceptor distance < 3.5 Å, D-H···A angle > 120°).

-

Implications for Drug Development and Conclusion

A thorough understanding of the hydrogen bonding potential of N-(2-amino-9H-purin-6-yl)alanine is not an academic exercise; it is a prerequisite for its successful development as a therapeutic agent.

-

Target Recognition: The specific pattern of donors and acceptors on the 2-aminopurine core mimics that of guanine, suggesting potential applications as an inhibitor for enzymes that process guanine nucleotides, such as certain protein kinases or GTPases. The ability to form key hydrogen bonds with a protein's active site, particularly the "hinge" region of kinases, is often the dominant contributor to binding affinity. [3]

-

Physicochemical Properties: Intermolecular hydrogen bonding with water is the primary driver of aqueous solubility. A molecule with numerous strong H-bonding sites will generally have higher solubility but may also face a higher energy penalty for desolvation when entering a hydrophobic binding pocket. This balance is critical for bioavailability.

References

-

Wikipedia. "Alanine." Accessed February 2024. [Link]

-

Capek, P., Pohl, R., & Hocek, M. (2004). "A facile and efficient synthesis of (Purin-6-yl)alanines." Journal of Organic Chemistry, 69(23), 7985-8. [Link]

-

Gorb, L., et al. (2004). "Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation." Physical Chemistry Chemical Physics, 6, 2534-2541. [Link]

-

Chemistry Explained (YouTube Channel). "Hydrogen Bond Donors & Acceptors in Nitrogenous Bases." [Link]

-

Pevzner, I. Y., et al. (2021). "Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents." RSC Advances, 11, 10034-10045. [Link]

-

Holmén, A., et al. (1997). "Evidence of Tautomerism in 2-Aminopurine from Fluorescence Lifetime Measurements." The Journal of Physical Chemistry B, 101(46), 9563–9568. [Link]

-

LabXchange. "The DNA Base Pairs in Detail." Accessed February 2024. [Link]

-

Reddit r/Mcat community. "Hydrogen bond donors vs. acceptors in DNA bases?" Discussion thread. [Link]

-

Chemistry LibreTexts. "8.4: Amino acids." Accessed February 2024. [Link]

-

Broo, A. D., & Holmen, A. (2018). "Proton Transfer and Tautomerism in 2-Aminopurine-Thymine and Pyrrolocytosine-Guanine Base Pairs." Molecules, 23(8), 1918. [Link]

-

Plazińska, A., & Plaziński, W. (2019). "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group." Molecules, 24(18), 3369. [Link]

-

W. H. Freeman / Pierce, Chapter 8. "Complementary Base Pairing: Hydrogen Bonding." Interactive tutorial. [Link]

-

Chemistry Stack Exchange. "net charge nucleobases at alkaline conditions." Community discussion. [Link]

-

Nobeli, I., et al. (2009). "On the molecular discrimination between adenine and guanine by proteins." PLoS Computational Biology, 5(6), e1000405. [Link]

Sources

An In-depth Technical Guide to the Metabolic Stability of N-(2-amino-9H-purin-6-yl)alanine Analogs

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] For researchers, scientists, and drug development professionals working with novel therapeutic agents, a thorough understanding of metabolic stability is not merely advantageous—it is essential. This guide provides an in-depth technical exploration of the metabolic stability of a promising class of compounds: N-(2-amino-9H-purin-6-yl)alanine analogs.

These purine-amino acid conjugates are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. However, their structural complexity, combining a purine core with an amino acid side chain, presents unique challenges and considerations in the context of drug metabolism. This guide will dissect the core chemistry of these analogs, delineate the primary metabolic pathways they are likely to undergo, and provide detailed, field-proven protocols for their in vitro evaluation. Furthermore, we will explore the crucial structure-metabolic stability relationships that can guide the design of more robust and efficacious drug candidates.

Core Chemistry and Structural Features

The N-(2-amino-9H-purin-6-yl)alanine analogs are characterized by an alanine moiety linked to the 6-position of a 2-aminopurine scaffold. The synthesis of these compounds can be achieved through various methods, including palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines.[4] The structural integrity of both the purine ring and the alanine side chain is crucial for their biological activity, and understanding their individual susceptibilities to metabolic enzymes is key to predicting their overall metabolic fate.

The purine ring system, a fundamental component of nucleic acids and various cofactors, is a common motif in both endogenous molecules and synthetic drugs.[5][6] The 2-amino group and the substitution at the 6-position are key determinants of the molecule's interaction with biological targets and metabolic enzymes. The alanine side chain introduces a chiral center and an amide-like linkage, which can be subject to hydrolysis by various enzymes.

Predicted Metabolic Pathways and Key Enzymes

The metabolic fate of N-(2-amino-9H-purin-6-yl)alanine analogs is likely governed by a combination of enzymatic reactions targeting both the purine core and the alanine side chain. Based on the metabolism of related purine derivatives and amino acid conjugates, several key pathways can be predicted.

Phase I Metabolism: The Initial Biotransformations

Phase I metabolic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues, introduce or expose functional groups on the drug molecule.[7][8]

-

Oxidation of the Purine Ring: The purine ring itself is susceptible to oxidation. The C8 position is a common site for hydroxylation by CYP enzymes. Additionally, N-hydroxylation of the adenine core to form 6-N-hydroxylaminopurine has been reported to be catalyzed by specific cytochrome P-450 isoenzymes.[9]

-

Oxidation of the Alanine Side Chain: The alanine moiety can also be a target for oxidative metabolism. This could involve hydroxylation at the methyl group or other positions.

-

Hydrolytic Cleavage of the N6-Side Chain: A critical and highly probable metabolic pathway is the hydrolytic cleavage of the bond between the purine ring and the alanine side chain. This reaction is analogous to the deamination of adenosine and other N6-substituted adenine derivatives by adenosine deaminase (ADA) and other hydrolases. This would result in the formation of 2-amino-6-hydroxypurine (2-hydroxyguanine) and alanine.

The following diagram illustrates the predicted primary metabolic pathways for N-(2-amino-9H-purin-6-yl)alanine analogs.

Caption: Predicted metabolic pathways of N-(2-amino-9H-purin-6-yl)alanine analogs.

Phase II Metabolism: Conjugation and Excretion

Following Phase I metabolism, the resulting metabolites, now bearing functional groups such as hydroxyl groups, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous molecules like glucuronic acid or sulfate to the metabolite, increasing its water solubility and facilitating its excretion from the body.[8]

Metabolism of the Cleaved Alanine

Should the alanine side chain be cleaved, it would enter the endogenous amino acid pool and be subject to normal amino acid metabolism. This primarily involves transamination to pyruvate, which can then enter central carbon metabolism.[10][11]

Experimental Protocols for In Vitro Metabolic Stability Assessment

A robust assessment of metabolic stability is crucial in early drug discovery to identify liabilities and guide medicinal chemistry efforts.[3] The following protocols describe standard in vitro assays using liver subcellular fractions and hepatocytes.

Workflow for In Vitro Metabolic Stability Screening

The general workflow for assessing the metabolic stability of N-(2-amino-9H-purin-6-yl)alanine analogs involves incubation with a metabolically active system, followed by quenching of the reaction and analysis of the remaining parent compound over time.

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Liver Microsomal Stability Assay

Liver microsomes are a cost-effective and widely used in vitro system that contains a high concentration of Phase I enzymes, particularly cytochrome P450s.[8][12]

Materials:

-

N-(2-amino-9H-purin-6-yl)alanine analog stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (IS) solution (a structurally similar, stable compound)

-

Acetonitrile (ACN), ice-cold

-

96-well incubation plate

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw the pooled human liver microsomes on ice.

-

Prepare the incubation mixture by adding the NADPH regenerating system to the phosphate buffer.

-